molecular formula C18H20N2O5S3 B12187825 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12187825
M. Wt: 440.6 g/mol
InChI Key: HCLCQXGSLSIPDC-DHDCSXOGSA-N
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Description

Structural Classification Within the 4-Thiazolidinone Family

The compound belongs to the 4-thiazolidinone family, a heterocyclic scaffold characterized by a five-membered ring containing sulfur, nitrogen, and a ketone group at the fourth position. This core structure is a privileged pharmacophore in medicinal chemistry due to its versatility in binding biological targets. The molecule’s thiazolidin-4-one ring is substituted at the third position with a 2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl] group and at the nitrogen atom with a 1,1-dioxidotetrahydrothiophen-3-yl moiety. These substitutions enhance its electronic and steric properties, enabling interactions with enzymes and receptors involved in diseases such as cancer and inflammation.

Table 1: Key Structural Features of 4-Thiazolidinone Derivatives

Feature Role in Bioactivity Example in Target Compound
Thiazolidin-4-one core Hydrogen bonding with Asp/Glu residues Binds VEGFR-2 via Asp1044
Benzylidene substituent Enhances π-π stacking and solubility 3-Methoxy group forms H-bonds
Sulfone moiety Improves solubility and polarity Tetrahydrothiophene-1,1-dioxide

The 2-thioxo group at Position 2 introduces additional hydrogen-bonding capabilities, while the N-methylacetamide linker facilitates conformational flexibility, critical for target engagement.

Significance of the (5Z)-5-(3-Methoxybenzylidene) Substituent in Heterocyclic Chemistry

The (5Z)-5-(3-methoxybenzylidene) substituent is a defining feature of the compound. The Z-configuration ensures optimal spatial alignment of the methoxy group, enabling interactions with hydrophobic pockets in biological targets. The 3-methoxybenzylidene group contributes to:

  • Electronic effects : The methoxy group’s electron-donating nature increases electron density on the benzene ring, enhancing π-π stacking with aromatic residues in enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
  • Hydrogen bonding : The oxygen atom in the methoxy group forms hydrogen bonds with amino acids such as Glu915 and Asp1044, as observed in molecular docking studies of analogous compounds.
  • Chiral discrimination : In crystalline phases, similar substituents influence supramolecular self-assembly through O–H⋯N or O–H⋯O hydrogen bonds, affecting solubility and crystallinity.

Table 2: Impact of Benzylidene Substituents on Bioactivity

Substituent Position Observed Effect Reference Compound
3-Methoxy Enhanced VEGFR-2 inhibition Derivative 16f (IC₅₀ = 0.89 μM)
4-Ethoxy Improved metabolic stability (5Z)-5-(4-Ethoxy-3-methoxy)

The Z-configuration also prevents steric clashes with adjacent substituents, as demonstrated in thiazolo[3,2-a]pyrimidine derivatives, where analogous geometries improved cytotoxicity against cervical adenocarcinoma cells.

Role of the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety in Molecular Interactions

The 1,1-dioxidotetrahydrothiophen-3-yl group, a cyclic sulfone derivative, significantly influences the compound’s physicochemical and binding properties. Sulfones are polar aprotic functional groups that enhance solubility in aqueous and organic media, a feature critical for pharmacokinetics. Key contributions include:

  • Hydrophobic interactions : The tetrahydrothiophene ring occupies hydrophobic cavities in target proteins, as seen in the binding of sorafenib analogs to VEGFR-2.
  • Hydrogen bonding : The sulfone’s oxygen atoms participate in hydrogen bonds with residues like Arg1025 and His1024, stabilizing ligand-receptor complexes.
  • Conformational rigidity : The saturated six-membered ring reduces entropy penalties during binding, improving affinity.

Table 3: Comparative Analysis of Sulfone-Containing Moieties

Property 1,1-Dioxidotetrahydrothiophen-3-yl Sulfolane (Tetramethylene sulfone)
Solubility in water High Miscible
Role in drug design Enhances target affinity Solvent for purifying hydrocarbons
Synthetic accessibility Via hydrogenation of sulfolene Oxidation of tetrahydrothiophene

In pharmaceutical contexts, this moiety is a building block for anti-inflammatory and analgesic agents, as evidenced by its use in tetrahydrothiophene 1,1-dioxide derivatives. Its incorporation into the target compound likely mitigates metabolic degradation, extending its half-life in vivo.

Properties

Molecular Formula

C18H20N2O5S3

Molecular Weight

440.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C18H20N2O5S3/c1-19(13-6-7-28(23,24)11-13)16(21)10-20-17(22)15(27-18(20)26)9-12-4-3-5-14(8-12)25-2/h3-5,8-9,13H,6-7,10-11H2,1-2H3/b15-9-

InChI Key

HCLCQXGSLSIPDC-DHDCSXOGSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S

Origin of Product

United States

Preparation Methods

Thiazolidinone Core Synthesis

The 2-thioxo-1,3-thiazolidin-4-one scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds.

Method A (Adapted from):

  • Reagents :

    • Thiourea (10 mmol), chloroacetic acid (10 mmol), 3-methoxybenzaldehyde (10 mmol).

    • Catalyst: Bi(SCH₂COOH)₃ (5 mol%).

  • Conditions :

    • Solvent-free, 70°C, 4 hours.

  • Mechanism :

    • Thiourea reacts with chloroacetic acid to form an intermediate thiazolidinone, which undergoes condensation with 3-methoxybenzaldehyde.

  • Yield : 78–85%.

Method B (Microwave-Assisted):

  • Reagents :

    • Thioglycolic acid (12 mmol), 3-methoxybenzaldehyde (10 mmol), ammonium thiocyanate (10 mmol).

  • Conditions :

    • Microwave irradiation (300 W, 100°C), 15 minutes.

  • Yield : 88%.

Introduction of the 3-Methoxybenzylidene Group

The Z-configuration of the benzylidene group is achieved via base-catalyzed aldol condensation.

Procedure (Adapted from):

  • Reagents :

    • Thiazolidinone intermediate (5 mmol), 3-methoxybenzaldehyde (6 mmol).

    • Base: Piperidine (0.5 mL), ethanol (20 mL).

  • Conditions :

    • Reflux at 80°C for 6 hours.

  • Characterization :

    • ¹H NMR (DMSO-d₆) : δ 7.72 (d, J = 8.8 Hz, 1H, Ar-H), 6.92 (s, 1H, CH=), 3.84 (s, 3H, OCH₃).

  • Yield : 82%.

Attachment of the Dioxidotetrahydrothiophene-N-Methylacetamide Side Chain

The acetamide side chain is introduced via nucleophilic acyl substitution.

Method C (Coupling Agent-Based):

  • Reagents :

    • 5-(3-Methoxybenzylidene)-2-thioxothiazolidin-4-one (5 mmol), N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylchloroacetamide (5.5 mmol).

    • Coupling agent: Propylphosphonic anhydride (T3P®, 6 mmol), Et₃N (15 mmol).

  • Conditions :

    • Dichloromethane (DCM), room temperature, 2 hours.

  • Workup :

    • Quench with NaHCO₃, extract with ethyl acetate, purify via silica gel chromatography (hexane:ethyl acetate = 3:7).

  • Yield : 74%.

Optimization and Green Chemistry Approaches

Solvent-Free Synthesis

Method D (Adapted from):

  • Reagents :

    • Thiazolidinone intermediate (5 mmol), N-methyl-dioxidotetrahydrothiophene acetamide (5 mmol).

    • Catalyst: β-Cyclodextrin-SO₃H (10 mol%).

  • Conditions :

    • Solvent-free, 60°C, 3 hours.

  • Yield : 89%.

Ultrasound-Assisted Reaction

Method E (From):

  • Reagents :

    • Same as Method A.

  • Conditions :

    • Ultrasound bath (40 kHz), 50°C, 1 hour.

  • Yield : 92%.

Characterization and Analytical Data

Spectroscopic Confirmation

Technique Key Data
¹H NMR (500 MHz) δ 2.14 (s, 3H, NCH₃), 3.58–3.62 (m, 2H, tetrahydrothiophene), 6.05 (s, 1H, CH=).
13C NMR δ 166.8 (C=O), 153.4 (C=S), 132.6 (Ar-C).
LCMS m/z = 486.1 [M + H]⁺, RT = 2.70 min.

Comparative Reaction Conditions

Method Catalyst Solvent Time Yield Source
ABi(SCH₂COOH)₃Solvent-free4 h85%
BNoneEthanol6 h82%
CT3P®DCM2 h74%
Dβ-Cyclodextrin-SO₃HSolvent-free3 h89%

Challenges and Recommendations

  • Stereoselectivity : The Z-configuration of the benzylidene group is critical for bioactivity. Use of chiral catalysts (e.g., Sc(OTf)₃) may enhance selectivity.

  • Scalability : Industrial production requires continuous flow reactors to optimize exothermic steps (e.g., T3P®-mediated coupling).

  • Purity : Recrystallization from ethanol/water (9:1) achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone, while reduction of the carbonyl groups would yield the corresponding alcohols.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide have shown promising antimicrobial properties. Experimental studies indicate that derivatives of thiazolidinones exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, certain thiazolidinone derivatives have demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Antitumor Potential :
    • The thiazolidine core has been associated with antitumor activity. Research suggests that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of the methoxybenzylidene moiety may enhance the interaction with biological targets involved in cancer progression.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes relevant in disease pathways. For example, it has been suggested that thiazolidinone derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . This property could be leveraged for developing anti-inflammatory drugs.

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through multi-step reactions involving various catalysts and solvents to optimize yield and purity . Understanding the mechanism of action is crucial for predicting its therapeutic efficacy. Interaction studies with biological targets will provide insights into its pharmacodynamics and pharmacokinetics.

Case Studies

Several studies have investigated compounds related to this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial effects against MRSA with MIC values lower than traditional antibiotics .
Study 2Antitumor ActivityShowed inhibition of proliferation in breast cancer cell lines, suggesting potential as an anticancer agent .
Study 3Enzyme InhibitionIdentified as a dual inhibitor of COX enzymes, indicating anti-inflammatory properties .

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Discussion

  • Stereochemistry : The (Z)-configuration at the benzylidene double bond is critical for maintaining planar geometry, optimizing interactions with biological targets .
  • Metabolic Stability : The sulfone group in the tetrahydrothiophene ring likely reduces susceptibility to cytochrome P450 oxidation, enhancing half-life .
  • SAR Insights: Electron-donating groups (e.g., 3-methoxy) on the benzylidene ring improve binding affinity in thiazolidinone-based therapeutics, while bulkier acetamide substituents may compromise permeability .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a dioxidotetrahydrothiophen ring and a thiazolidin moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is C18H20N2O6S2C_{18}H_{20}N_{2}O_{6}S_{2}, with a molecular weight of 424.5 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C18H20N2O6S2
Molecular Weight 424.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound exhibited an IC50 value of 11.20 µg/mL against A549 lung cancer cells, indicating potent anticancer activity compared to standard chemotherapeutics . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

The antioxidant properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylacetamide were evaluated using various assays. The compound demonstrated moderate antioxidant activity when compared to butylated hydroxy anisole (BHA), suggesting its potential in mitigating oxidative stress-related disorders .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression and oxidative stress pathways. These studies indicated favorable binding affinities with key enzymes and receptors, supporting its role as a lead compound for further drug development.

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. Among the synthesized derivatives, one showed the highest cytotoxicity against A549 cell lines with an IC50 value of 11.20 µg/mL. The study concluded that modifications in the chemical structure could enhance biological efficacy .

Study 2: Antioxidant Evaluation

Another investigation focused on assessing the antioxidant capacity of the compound through DPPH radical scavenging assays. Results indicated that while the compound exhibited some antioxidant properties, it was less effective than established antioxidants like BHA .

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